molecular formula C4H4N2S2 B1395450 Thiazole-5-carbothioamide CAS No. 409110-07-2

Thiazole-5-carbothioamide

Cat. No. B1395450
M. Wt: 144.2 g/mol
InChI Key: VMOSVQVYQHMPDD-UHFFFAOYSA-N
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Description

Thiazole-5-carbothioamide is a compound with the molecular weight of 144.22 . It is a yellow solid and is used in laboratory chemicals .


Synthesis Analysis

Thiazole-5-carbothioamide can be synthesized through various methods. For instance, one method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . Another method involves the reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of Thiazole-5-carbothioamide consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole-5-carbothioamide can undergo various chemical reactions. For example, it can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Physical And Chemical Properties Analysis

Thiazole-5-carbothioamide is a yellow solid with a molecular weight of 144.22 . It should be stored at 0-8°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole-5-carbothioamide derivatives have been investigated for their antimicrobial properties. A study by Borde et al. (2018) focused on synthesizing bis-thiazole derivatives which exhibited mild to moderate antimicrobial activity against various bacteria like Escherichia coli and Staphylococcus aureus (Borde et al., 2018).

Anticancer Properties

Several studies have explored the anticancer potential of Thiazole-5-carbothioamide derivatives. Aljohani et al. (2022) synthesized novel thiadiazole-thiazole hybrids showing promising anticancer activity against liver cancer cell lines (Aljohani et al., 2022). Another study by Al-Hussain (2020) synthesized novel bi-thiazoles with significant anticancer activity against human hepatocellular carcinoma (Al-Hussain, 2020).

Molecular Synthesis and Characterization

Sanad and Mekky (2020) focused on efficient synthesis and characterization of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units. Their study highlights the versatility of Thiazole-5-carbothioamide in synthesizing complex molecular structures (Sanad & Mekky, 2020).

Enzyme Inhibition

Research by Channar et al. (2020) demonstrated the urease inhibition activity of hydrazine clubbed 1,3-thiazoles synthesized from hydrazine-1-carbothioamides. This indicates potential applications in addressing urease-related disorders (Channar et al., 2020).

Anti-Cancer Drug Synthesis

Gomha et al. (2017) synthesized novel thiazole derivatives as potential cytotoxic agents, highlighting the role of Thiazole-5-carbothioamide in developing anti-cancer drugs (Gomha et al., 2017).

Antioxidant Properties

Fadda et al. (2019) utilized Thiazole-5-carbothioamide derivatives as antioxidant additives for lubricating oil, indicating its potential in industrial applications (Fadda et al., 2019).

Antimicrobial and Anticancer Evaluations

Shaaban et al. (2020) focused on synthesizing thiazoles incorporated with the phenylsulfonyl group, demonstrating both antimicrobial and anticancer activities (Shaaban et al., 2020).

Safety And Hazards

As a laboratory chemical, Thiazole-5-carbothioamide should not be used in food, drug, pesticide or biocidal product use . It is recommended to wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

1,3-thiazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOSVQVYQHMPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712409
Record name 1,3-Thiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole-5-carbothioamide

CAS RN

409110-07-2
Record name 1,3-Thiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Hahnemann, H Hartmann - Helvetica chimica acta, 2003 - Wiley Online Library
… From N5-(4-methoxyphenyl)-2,4-di(piperidin-1-yl)thiazole-5-carbothioamide (9q) and 4-… A mixture of a 2,4-bis(dialkylamino)thiazole-5-carbothioamide 9 (0.01 mol) and a phenacyl …
Number of citations: 11 onlinelibrary.wiley.com
C Araniciu, M Palage, S Oniga, A Pirnau, P Verite… - Rev. Chim, 2013 - bch.ro
… 19 new 5,2 and 4,2-bisthiazoles derivatives have been prepared by the Hantzsch reaction of the 4-methyl-2phenyl-thiazole-5-carbothioamide (for the 5,2 - bisthiazoles) or the 2-phenyl-…
Number of citations: 7 bch.ro
C Araniciu, L Marutescu, S Oniga… - Digest Journal of …, 2014 - search.ebscohost.com
… The synthesis of the 5,2 bisthiazoles was performed in four different steps in order to yield the key intermediate 5, called 4-methyl-2-phenyl-thiazole-5-carbothioamide. The synthesis of …
Number of citations: 17 search.ebscohost.com
B Chaithanya, D PrabhakaraChary… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In the present work, we have prepard a library of novel 1,2,4-thiadiazole linked acridine derivatives (9a-j) were designed and synthesized. All the structures were well characterized by …
Number of citations: 3 www.tandfonline.com

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